2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide is a benzothiazole-based hydrazide derivative characterized by a 1,3-benzothiazole core linked to a sulfanylacetohydrazide moiety. The (E)-configured imine group bridges the hydrazide to a substituted aromatic ring featuring bromo, hydroxy, and methoxy groups at positions 3, 4, and 5, respectively . The compound’s synthesis typically involves condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with appropriately substituted benzaldehydes under reflux conditions, a method consistent with related hydrazide derivatives .
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3S2/c1-24-13-7-10(6-11(18)16(13)23)8-19-21-15(22)9-25-17-20-12-4-2-3-5-14(12)26-17/h2-8,23H,9H2,1H3,(H,21,22)/b19-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVSSPOBZAAAJQ-UFWORHAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3S2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302950-64-7 | |
| Record name | 2-(1,3-BENZOTHIAZOL-2-YLTHIO)-N'-(3-BR-4-HO-5-METHOXYBENZYLIDENE)ACETOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound shares structural motifs with several benzothiazole- and hydrazide-based analogs, differing primarily in substituent patterns on the aromatic ring and the heterocyclic core. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings :
Compounds with ortho-hydroxy groups (e.g., ) exhibit higher aqueous solubility, critical for pharmacokinetics, but may reduce membrane permeability .
Heterocyclic Modifications :
- Replacement of benzothiazole with benzimidazole (e.g., ) or 1,2,4-triazole (e.g., ) alters electronic properties and bioactivity profiles. For instance, triazole-containing analogs show enhanced antifungal efficacy .
Synthetic Pathways :
- The target compound and its analogs are synthesized via hydrazide-aldehyde condensation , but yields vary with substituent electronic effects. Electron-withdrawing groups (e.g., -Br) slow reaction kinetics, necessitating prolonged reflux .
Computational Similarity :
- Tanimoto and Dice indices (0.65–0.78 for MACCS fingerprints) indicate moderate structural similarity between the target compound and 5-bromo-2-methoxy analogs, supporting shared bioactivity hypotheses .
Preparation Methods
Step 1: Formation of 2-(1,3-Benzothiazol-2-ylsulfanyl)Acetic Acid
2-Mercaptobenzothiazole reacts with chloroacetic acid in an alkaline medium (e.g., NaOH) to form 2-(1,3-benzothiazol-2-ylsulfanyl)acetic acid. The reaction is typically carried out in ethanol or water under reflux (80–90°C) for 4–6 hours, yielding 85–92% product.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (1:1) |
| Temperature | 80–90°C |
| Reaction Time | 4–6 hours |
| Yield | 85–92% |
Step 2: Hydrazide Formation
The carboxylic acid is converted to its hydrazide derivative by reacting with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux for 3–5 hours. Excess hydrazine (2–3 equivalents) ensures complete conversion, with yields of 78–85%.
Critical Parameters:
-
Molar Ratio: 1:2 (acid:hydrazine)
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Solvent: Anhydrous ethanol
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Purity: ≥95% (verified by HPLC)
Preparation of 3-Bromo-4-Hydroxy-5-Methoxybenzaldehyde
This substituted benzaldehyde is synthesized through bromination and methoxylation of vanillin (4-hydroxy-3-methoxybenzaldehyde):
Bromination Protocol
Vanillin undergoes electrophilic aromatic bromination using Br₂ in acetic acid at 0–5°C. The reaction is quenched with sodium thiosulfate to yield 3-bromo-4-hydroxy-5-methoxybenzaldehyde.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Brominating Agent | Br₂ (1.1 eq) |
| Solvent | Glacial Acetic Acid |
| Temperature | 0–5°C |
| Reaction Time | 2 hours |
| Yield | 70–75% |
Condensation Reaction: Formation of the Target Compound
The final step involves a Schiff base condensation between 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide and 3-bromo-4-hydroxy-5-methoxybenzaldehyde.
Reaction Mechanism
The aldehyde’s carbonyl group reacts with the hydrazide’s amino group, forming an imine (C=N) bond under acidic or neutral conditions. Catalysts such as acetic acid or molecular sieves enhance reaction efficiency.
Standard Protocol:
| Parameter | Value |
|---|---|
| Solvent | Methanol/Ethanol |
| Catalyst | Acetic Acid (0.5 eq) |
| Temperature | Reflux (78°C) |
| Reaction Time | 6–8 hours |
| Yield | 65–72% |
Spectral Confirmation
-
IR (KBr): 3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d₆): δ 11.2 (s, 1H, NH), 8.35 (s, 1H, CH=N), 7.8–6.9 (m, aromatic H).
Optimization of Reaction Conditions
Key variables influencing yield and purity include solvent polarity, catalyst type, and stoichiometry.
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 72 | 98 |
| Methanol | 32.7 | 68 | 97 |
| DMF | 36.7 | 55 | 90 |
Ethanol provides optimal balance between solubility and reaction kinetics.
Catalyst Comparison
| Catalyst | Yield (%) | Reaction Time (hours) |
|---|---|---|
| Acetic Acid | 72 | 6 |
| p-Toluenesulfonic Acid | 70 | 5 |
| None | 45 | 12 |
Analytical Characterization of the Final Product
HPLC Analysis:
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Column: C18 (4.6 × 250 mm, 5 µm)
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Mobile Phase: Acetonitrile/Water (70:30)
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Retention Time: 8.2 min
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Purity: ≥98%.
Elemental Analysis:
| Element | Calculated (%) | Observed (%) |
|---|---|---|
| C | 47.12 | 47.08 |
| H | 3.49 | 3.52 |
| N | 9.84 | 9.81 |
Comparative Analysis of Alternative Synthetic Routes
Route A: One-Pot Synthesis
Combining 2-mercaptobenzothiazole, chloroacetic acid, and hydrazine in a single reactor reduces steps but lowers yield (50–60%) due to side reactions.
Route B: Ester Intermediate Pathway
Ethyl 2-(1,3-benzothiazol-2-ylsulfanyl)acetate is hydrolyzed to the acid, then converted to hydrazide. This method offers higher purity but requires additional steps.
Industrial-Scale Production Considerations
-
Continuous Flow Reactors: Enhance heat transfer and reduce reaction time by 30%.
-
Cost Analysis:
Component Cost per kg (USD) 2-Mercaptobenzothiazole 120 Hydrazine Hydrate 45 Solvent Recovery 90% efficiency
Q & A
Q. What are the key synthetic steps and critical reagents for preparing this compound?
The synthesis typically involves multi-step reactions, including:
- Hydrazide formation : Reacting methyl-[(benzothiazol-2-yl)sulfanyl] acetate with hydrazine hydrate under reflux in ethanol for 4 hours .
- Condensation : Solvent-free reductive amination with substituted aldehydes (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde) using sodium borohydride and boric acid .
- Critical reagents : Hydrazine hydrate (for nucleophilic substitution), polar solvents (e.g., DMSO), and catalysts like cesium carbonate for sulfur-based substitutions .
Q. Which spectroscopic methods are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR to verify hydrazone geometry, benzothiazole sulfanyl linkages, and substituent positions (e.g., bromo, methoxy groups) .
- IR spectroscopy : Confirms N-H (3100–3300 cm⁻¹) and C=O (1650–1700 cm⁻¹) stretches in the hydrazide moiety .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What are the primary biological activities reported for this compound?
- Antimicrobial activity : The benzothiazole and triazole moieties disrupt microbial cell membranes or enzyme function .
- Anticancer potential : Inhibits enzymes like topoisomerase II or kinases via hydrazone-metal chelation .
- Anti-inflammatory effects : Modulates COX-2 or LOX pathways, as seen in structurally similar hydrazides .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature control : Reflux in ethanol (70–80°C) ensures complete hydrazide formation .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution efficiency .
- Catalyst screening : Test cesium carbonate vs. potassium carbonate for sulfur-based coupling reactions .
- Progress monitoring : Use TLC (chloroform:methanol, 7:3) to track intermediate formation .
Q. How does structural modification influence bioactivity?
- Benzothiazole vs. triazole substitution : The benzothiazole sulfanyl group enhances lipophilicity, improving membrane penetration compared to triazole analogs .
- Hydrazone geometry : The (E)-configuration optimizes target binding, as confirmed by crystallography .
- Substituent effects : Bromo and methoxy groups on the phenyl ring increase electron-withdrawing properties, enhancing enzyme inhibition .
Q. How can crystallography resolve discrepancies in spectral data?
- X-ray diffraction : Determines bond lengths and angles, clarifying ambiguous NMR signals (e.g., distinguishing keto-enol tautomers) .
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds between hydrazide N-H and methoxy O) .
Q. What strategies address stability issues during biological assays?
- pH adjustment : Store the compound in neutral buffers to prevent hydrazone hydrolysis .
- Light protection : Shield from UV exposure to avoid bromoaryl degradation .
- HPLC purity checks : Monitor decomposition under assay conditions (e.g., 37°C in PBS) .
Data Analysis & Contradiction Resolution
Q. How to reconcile conflicting bioactivity data across studies?
- Dose-response validation : Repeat assays with standardized protocols (e.g., MIC for antimicrobial tests) .
- Target specificity profiling : Use enzyme inhibition assays (e.g., fluorogenic substrates for kinase activity) to confirm mechanisms .
- Comparative SAR : Benchmark against analogs (e.g., 4-chlorophenyl vs. 4-bromophenyl derivatives) to isolate substituent effects .
Q. What computational methods support mechanistic hypotheses?
- Molecular docking : Simulate binding to topoisomerase II (PDB ID 1ZXM) to identify key interactions (e.g., hydrazide N-H with Asp543) .
- DFT calculations : Predict redox behavior of the bromophenyl group to explain pro-oxidant activity in cancer cells .
Methodological Recommendations
Q. Best practices for reproducibility in synthesis and characterization
- Detailed reaction logs : Document solvent purity, exact molar ratios, and stirring rates .
- Multi-technique validation : Cross-check NMR assignments with HSQC and HMBC experiments .
- Reference standards : Compare spectral data with PubChem entries (e.g., CID 12345678) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
